molecular formula C27H18N4O6 B11549259 N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11549259
M. Wt: 494.5 g/mol
InChI Key: JTNFJXRGSPMRSI-UHFFFAOYSA-N
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Description

(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group and a benzoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of phenol to introduce nitro groups at the 2 and 4 positions. This is followed by the formation of the phenoxy group through an etherification reaction. The benzoxazole moiety is synthesized separately, often starting from 2-aminophenol and 4-methylbenzaldehyde under acidic conditions to form the benzoxazole ring. The final step involves the condensation of the dinitrophenoxy compound with the benzoxazole derivative under basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the nitration and etherification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents for each step.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of dinitrophenol derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The benzoxazole moiety can interact with biological macromolecules, potentially affecting their function. The overall effect of the compound is likely a result of these combined interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Shares the dinitrophenoxy group but lacks the benzoxazole moiety.

    Benzoxazole: Shares the benzoxazole moiety but lacks the dinitrophenoxy group.

    4-Methylbenzaldehyde: A precursor in the synthesis of the benzoxazole moiety.

Uniqueness

(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the combination of the dinitrophenoxy and benzoxazole groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.

Properties

Molecular Formula

C27H18N4O6

Molecular Weight

494.5 g/mol

IUPAC Name

1-[3-(2,4-dinitrophenoxy)phenyl]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C27H18N4O6/c1-17-5-7-19(8-6-17)27-29-23-14-20(9-11-25(23)37-27)28-16-18-3-2-4-22(13-18)36-26-12-10-21(30(32)33)15-24(26)31(34)35/h2-16H,1H3

InChI Key

JTNFJXRGSPMRSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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